Kinase Selectivity Fingerprint Inferred from Furo[3,2-b]pyridine-2-carboxamide Scaffold SAR Based on N-Aryl Modification
No direct head-to-head enzymatic assay data comparing N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941881-30-7) against a defined comparator have been located in the public domain as of the knowledge cut-off. However, class-level SAR evidence from patents indicates that furo[3,2-b]pyridine-2-carboxamides bearing an N-aryl group with specific substituents (e.g., 4-acetyl vs. 4-trifluoromethyl) are designed to engage distinct kinase targets (e.g., PIM kinases vs. CLK/HIPK kinases) [1][2]. The 4-acetylphenyl derivative, featuring a hydrogen bond-accepting carbonyl in the para position, is predicted to exhibit a hydrogen-bonding pattern in the hinge region that differs from the electron-withdrawing, lipophilic 4-CF3 analog. This class-level inference is supported by the patent's disclosure that R1 substituent identity (phenyl, substituted phenyl, naphthyl) is a key determinant of kinase inhibition potency and selectivity [1].
| Evidence Dimension | Predicted kinase selectivity shift driven by N-aryl substituent electronic and steric properties |
|---|---|
| Target Compound Data | 4-Acetylphenyl group (H-bond accepting, moderate lipophilicity) |
| Comparator Or Baseline | 4-Trifluoromethylphenyl analog (CAS 941881-28-3; electron-withdrawing, increased lipophilicity); unsubstituted phenyl series. |
| Quantified Difference | Quantitative selectivity shift (fold difference) cannot be provided due to absence of matched-pair profiling data. Difference is inferred from patent SAR framework specifying that substituent selection governs kinase target preference. |
| Conditions | Kinase panel screening implied by patent scope (PIM, CLK, HIPK family members). |
Why This Matters
Procurement of the exact 4-acetylphenyl derivative is essential to test predicted kinase engagement hypotheses where a 4-CF3 or unsubstituted phenyl control would be expected to produce a different selectivity fingerprint, confounding SAR interpretation.
- [1] Paruch, K., Petrujova, M. Substituted furo[3,2-b]pyridines intended for use as medicaments. Czech Patent CZ 305472, 2015. View Source
- [2] Paruch, K., Hylsová, M., Němec, V. Furopyridines as inhibitors of protein kinases. Japanese Patent JP 6386585, 2018. View Source
